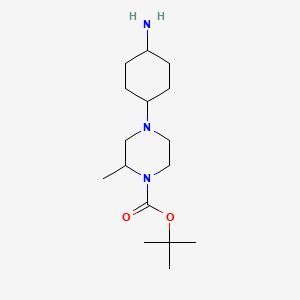
Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate: is a complex organic compound with a molecular formula of C16H28N2O2 . This compound is characterized by its intricate structure, which includes a tert-butyl group, a trans-4-(4-aminocyclohexyl) moiety, and a 2-methyl-piperazine-1-carboxylate group. Due to its unique chemical properties, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core cyclohexylamine structure. The process may include:
Nitration: The cyclohexylamine is nitrated to introduce the amino group.
Protection: The amino group is protected using a tert-butyl carbamate group to prevent unwanted reactions.
Alkylation: The protected cyclohexylamine undergoes alkylation to introduce the piperazine ring.
Methylation: The piperazine ring is methylated to achieve the desired 2-methyl-piperazine structure.
Carboxylation: Finally, the carboxylate group is introduced to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituents involved.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its therapeutic potential in various medical applications, such as drug development. Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Tert-butyl (4-aminocyclohexyl)carbamate: This compound is structurally similar but lacks the piperazine ring.
trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate: This compound is similar but does not have the tert-butyl group.
Uniqueness: Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar counterparts.
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminocyclohexyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-12-11-18(14-7-5-13(17)6-8-14)9-10-19(12)15(20)21-16(2,3)4/h12-14H,5-11,17H2,1-4H3 |
InChI Key |
TZFHUNYPEPHJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)
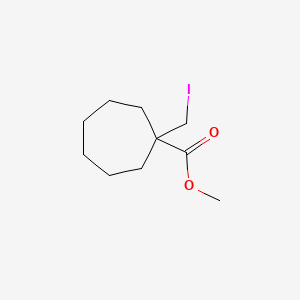

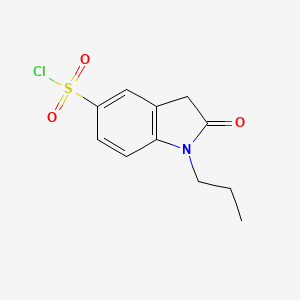
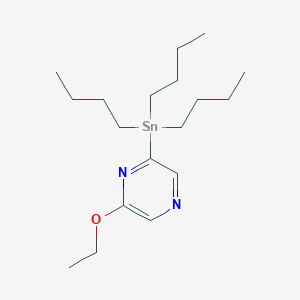


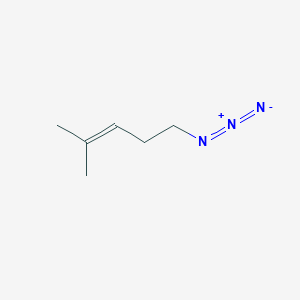
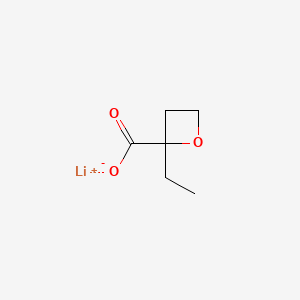
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
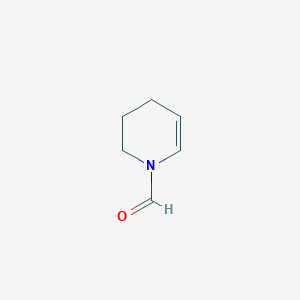
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
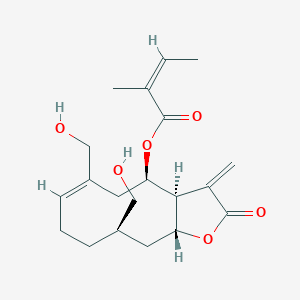
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
